1-(3-Fluorobenzyl)pyrrolidine
Overview
Description
1-(3-Fluorobenzyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Cytotoxic Activities : A study by Öztürk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms. These compounds exhibited significant growth inhibitory effects on E. coli and B. cereus bacteria and showed high anticancer and apoptotic activities (Öztürk et al., 2019).
Crystal Structure and Anti-HBV Activity : Lv Zhi (2009) investigated the crystal structure of a compound related to 1-(3-Fluorobenzyl)pyrrolidine, which revealed diorientational disorder and hydrogen bonding in the cell. This compound demonstrated good anti-HBV activity (Lv Zhi, 2009).
Synthesis and Reactivity Study : Murthy et al. (2017) focused on the synthesis and reactivity of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO). This compound's stability, sensitivity towards oxidation, and potential as an anti-cancerous drug lead were examined (Murthy et al., 2017).
Chemosensor for Aluminum Ions : Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl fluoroionophore, which served as a selective chemosensor for aluminum ions based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Antiinflammatory Activities : A study by Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which demonstrated antiinflammatory activities and reduced ulcerogenic effects compared to other drugs (Ikuta et al., 1987).
Spin-labelling Studies : Hankovszky et al. (1989) synthesized 2-Flurophenyl- and 2,5-bis(fluorophenyl)pyrrolidin-1-oxyls for use in spin-labelling studies, highlighting their versatility as synthons and reagents (Hankovszky et al., 1989).
Fluoro-Benzylated Water-Soluble Pyridinium Isatin-3-Acylhydrazones : Bogdanov et al. (2019) explored fluoro-benzylated isatins with significant dependence of antimicrobial activity on the position of the fluorine atom in the benzyl substituent (Bogdanov et al., 2019).
Nickel(III) Complexes in Molecular Magnets : Xie et al. (2003) reported on ion-pair nickel(III) complexes containing [Ni('S2')2] fragments, highlighting their structural, magnetic, and redox properties (Xie et al., 2003).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKCBGIXZFUCEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285197 | |
Record name | 1-[(3-Fluorophenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)pyrrolidine | |
CAS RN |
784181-89-1 | |
Record name | 1-[(3-Fluorophenyl)methyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=784181-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Fluorophenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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